molecular formula C₂₂H₂₇D₅O₂ B1147235 9-cis-Retinol Acetate-d5 CAS No. 1217219-62-9

9-cis-Retinol Acetate-d5

Cat. No. B1147235
M. Wt: 333.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

9-cis-Retinol Acetate-d5's synthesis involves the modification of 9-cis-retinol to introduce deuterium atoms, enhancing its stability for analytical and biochemical studies. The biosynthesis pathway of its non-deuterated form, 9-cis-retinoic acid, involves the oxidation of 9-cis-retinol to 9-cis-retinal by enzymes such as cis-retinol dehydrogenase (cRDH) (Paik et al., 2000).

Molecular Structure Analysis

The molecular structure of 9-cis-Retinol Acetate-d5, like its parent compound, features a cyclohexenyl ring connected to a conjugated polyene chain ending in an acetate group. The presence of deuterium atoms likely affects its vibrational modes and stability, potentially influencing interactions with metabolic enzymes.

Chemical Reactions and Properties

9-cis-Retinol and its derivatives undergo a variety of chemical reactions, including oxidation to retinaldehyde and further to retinoic acids, which are crucial for biological activity. The enzyme-mediated isomerization between all-trans and 9-cis forms also plays a significant role in the physiological functions of retinoids (Urbach & Rando, 1994).

Physical Properties Analysis

The physical properties of 9-cis-Retinol Acetate-d5, such as solubility, melting point, and absorption spectra, are essential for its application in research. These properties are influenced by the conjugated double-bond system and the acetate ester group, contributing to its interaction with light and solvents.

Chemical Properties Analysis

9-cis-Retinol Acetate-d5's chemical behavior is characterized by its reactivity towards oxidation and isomerization. Its activity in biological systems is largely dictated by its ability to be converted into active metabolites, such as 9-cis-retinoic acid, which binds to nuclear receptors to exert effects on gene expression (Mertz et al., 1997).

Scientific Research Applications

Neuroblastoma Cell Differentiation and Cancer Therapy

9-cis-Retinol Acetate-d5 has been investigated for its effects on neuroblastoma cell differentiation and potential in cancer therapy. Studies have shown that retinoic acid, including 9-cis isomers, promotes neuroblastoma cell differentiation in vitro, which could lead to clinical applications for treating resistant, disseminated neuroblastoma. The differential effects of 9-cis and all-trans retinoic acid on cell proliferation and differentiation are attributed to their interactions with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), suggesting the therapeutic potential of 9-cis isomers or stable analogues in cancer treatment (Redfern et al., 1995).

Pharmacotherapy of Retinal Diseases

9-cis-Retinol Acetate-d5 is also explored as a visual cycle modulator (VCM) in the pharmacotherapy of retinal diseases like retinitis pigmentosa (RP) and age-related macular degeneration (AMD). VCMs, including 9-cis-retinyl-acetate, are investigated for their ability to restore 11-cis-retinal levels in RP and potentially improve visual acuity and fields. These studies highlight the importance of further trials to assess the efficacy and safety of 9-cis compounds in treating degenerative retinal diseases (Hussain et al., 2018).

Role in Anti-Cancer Research

The anti-cancer potential of 9-cis-Retinol Acetate-d5 and related retinoids is a significant area of research. Retinoids, including 9-cis forms, have shown promise in the prevention and treatment of various cancers. They act through modulation of gene expression, influencing cell proliferation, differentiation, and apoptosis. The review of the cancer-preventive potential of nine retinoids by the International Agency for Research on Cancer (IARC) suggests that while some retinoids may be too toxic or ineffective for cancer chemoprevention, 9-cis-retinoic acid shows promise and warrants further data (Miller et al., 2000).

Safety And Hazards

9-cis-Retinol Acetate-d5 is for research use only . It is not sold to patients . The safety data sheet for a similar compound, all-trans-Retinyl acetate, indicates that it may damage the unborn child .

Future Directions

Retinoic acid, a vital metabolite derived from vitamin A, plays a prominent role during development, which helps in embryological advancement and cellular differentiation . The retinoic acid pathway and its downstream gene activation in relation to cancer progression are being explored . Combination strategies by combining RA targets with ALDH-specific targets make the tumor cells sensitive to the treatment and improve the progression-free survival of the patients . This suggests a potential therapeutic approach to prevent age-related retinal dysfunction .

properties

IUPAC Name

[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14-/i3D3,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJRVVDBSJHIZ-UMZQUOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C\COC(=O)C)/C)\C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate

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